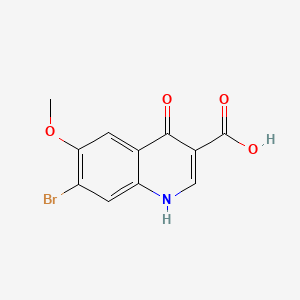
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom at the 7th position, a hydroxyl group at the 4th position, a methoxy group at the 6th position, and a carboxylic acid group at the 3rd position on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and specific catalysts to ensure selective bromination at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 7-Bromo-4-oxo-6-methoxyquinoline-3-carboxylic acid.
Reduction: Formation of 7-Bromo-4-hydroxy-6-methoxyquinoline-3-methanol.
Substitution: Formation of 7-Substituted-4-hydroxy-6-methoxyquinoline-3-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 7-Bromo-4-hydroxyquinoline
- 4-Chloro-6-methoxyquinoline
Uniqueness
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
Molekularformel |
C11H8BrNO4 |
|---|---|
Molekulargewicht |
298.09 g/mol |
IUPAC-Name |
7-bromo-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
ZIZRREQBQMLCFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


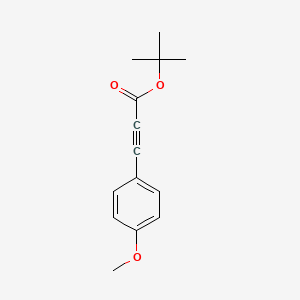
![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)
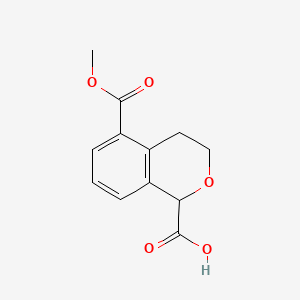
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
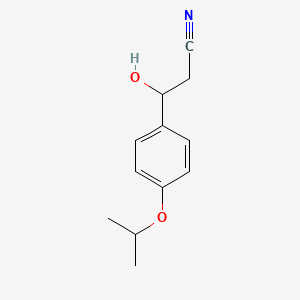

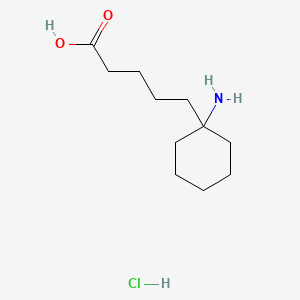

![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
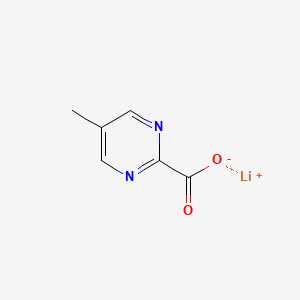
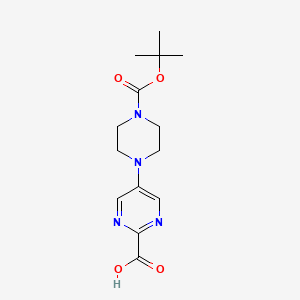

![tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B13476594.png)
